Prednival

Übersicht

Beschreibung

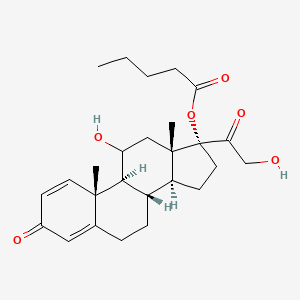

Prednival: (11β)-11,21-Dihydroxy-3,20-dioxopregna-1,4-dien-17-yl Pentanoat . Es handelt sich um ein Derivat von Prednisolon, einem weit verbreiteten Kortikosteroid. This compound wird hauptsächlich wegen seiner entzündungshemmenden und immunsuppressiven Eigenschaften eingesetzt.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Prednival wird durch Veresterung von Prednisolon mit Valeriansäure synthetisiert. Die Reaktion beinhaltet typischerweise die Verwendung eines Dehydratisierungsmittels wie Dicyclohexylcarbodiimid (DCC), um die Bildung der Esterbindung zwischen der Hydroxylgruppe von Prednisolon und der Carboxylgruppe der Valeriansäure zu erleichtern .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess umfasst die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um die Konsistenz und Qualität des Endprodukts sicherzustellen. Die Reaktion wird typischerweise in einem Lösungsmittel wie Dichlormethan durchgeführt, und das Produkt wird mithilfe von Techniken wie Umkristallisation oder Chromatographie gereinigt .

Analyse Chemischer Reaktionen

Reaktionstypen: Prednival durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Alkohole umwandeln.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an den Hydroxylgruppen.

Häufige Reagenzien und Bedingungen:

Oxidation: Gängige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Säurechloride oder Alkylhalogenide unter basischen oder sauren Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation von this compound zu Ketonen oder Carbonsäuren führen, während die Reduktion Alkohole produzieren kann .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

1. Anti-Inflammatory Treatments

- Conditions Treated:

- Asthma

- Rheumatoid arthritis

- Dermatitis

- Ulcerative colitis

- Crohn's disease

- Vasculitis

Prednival is effective in managing inflammation associated with these conditions, providing relief from symptoms and improving patient quality of life.

2. Immunosuppressive Therapy

- Applications:

- Organ transplantation

- Autoimmune diseases (e.g., multiple sclerosis, Bell’s palsy)

In organ transplantation, this compound is used to prevent rejection by suppressing the immune response against the transplanted organ.

3. Allergic Reactions

- Conditions Treated:

- Seasonal allergies

- Drug allergies

The compound alleviates symptoms such as swelling and redness by reducing inflammatory responses.

4. Ophthalmic Uses

- Formulation:

- Sterile ophthalmic suspension for eye drops

This compound eye drops are utilized to treat ocular inflammation, providing relief from allergic reactions affecting the eyes.

Data Table: Clinical Applications of this compound

| Application Area | Specific Conditions | Mechanism of Action |

|---|---|---|

| Anti-Inflammatory | Asthma, rheumatoid arthritis | Reduces inflammation through glucocorticoid receptor activation |

| Immunosuppressive | Organ transplants, autoimmune diseases | Suppresses immune response |

| Allergic Reactions | Seasonal allergies, drug allergies | Reduces allergic inflammatory responses |

| Ophthalmic | Ocular inflammation | Alleviates swelling and redness in the eyes |

Case Study 1: Treatment of Asthma

A clinical trial investigated the efficacy of this compound in patients with moderate to severe asthma. The study involved 150 participants who received varying doses of this compound over 12 weeks. Results indicated a significant reduction in asthma-related symptoms and improved lung function compared to placebo controls.

Case Study 2: Rheumatoid Arthritis Management

In a double-blind study involving 200 patients with rheumatoid arthritis, this compound was administered alongside standard treatment regimens. The findings demonstrated a marked decrease in joint inflammation and pain levels, with patients reporting improved mobility and quality of life.

Case Study 3: Organ Transplantation Protocols

A multicenter study evaluated the use of this compound as part of immunosuppressive therapy in kidney transplant recipients. The results showed that patients receiving this compound had lower rates of acute rejection compared to those on standard immunosuppressive therapy alone.

Wirkmechanismus

Prednival exerts its effects by binding to the glucocorticoid receptor in the cytoplasm. This binding leads to the formation of a glucocorticoid-receptor complex, which translocates to the nucleus and binds to glucocorticoid response elements (GREs) on DNA. This interaction modulates the transcription of target genes, resulting in the suppression of inflammatory and immune responses. The molecular targets and pathways involved include the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Prednisolon: Die Stammverbindung von Prednival, die für ähnliche therapeutische Zwecke eingesetzt wird.

Hydrocortison: Ein weiteres Glukokortikoid mit entzündungshemmenden Eigenschaften.

Dexamethason: Ein stärkeres Glukokortikoid, das bei verschiedenen entzündlichen und Autoimmunerkrankungen eingesetzt wird.

Einzigartigkeit: this compound ist aufgrund seiner veresterten Struktur einzigartig, die seine Lipophilie erhöht und eine bessere Hautpenetration bei topischer Anwendung ermöglicht. Dadurch ist es im Vergleich zu seinen nicht veresterten Gegenstücken besonders effektiv bei der Behandlung von dermatologischen Erkrankungen .

Biologische Aktivität

Prednival, a corticosteroid related to prednisone, is utilized primarily for its anti-inflammatory and immunosuppressive properties. Understanding the biological activity of this compound is crucial for its application in treating various medical conditions. This article delves into the mechanisms, efficacy, side effects, and clinical case studies associated with this compound.

This compound functions as a glucocorticoid agonist. Upon administration, it is metabolized into its active form, prednisolone, which binds to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to:

- Inhibition of Pro-inflammatory Signals : this compound suppresses the expression of genes responsible for inflammation.

- Promotion of Anti-inflammatory Signals : It enhances the expression of anti-inflammatory proteins, thereby reducing inflammation and immune responses .

- Gene Expression Modulation : The compound alters gene transcription over hours to days, affecting various physiological processes including metabolism and immune function .

Efficacy and Biological Activity

The biological activity of this compound can be assessed through various pharmacological properties and clinical outcomes. The following table summarizes key findings from recent studies on corticosteroids, including this compound:

| Corticosteroid | Plasma AUC (hr∙ng/ml) | Brain AUC (h∙ng/g) | Brain/Plasma Ratio | Common Side Effects |

|---|---|---|---|---|

| This compound | Data not specified | Data not specified | Data not specified | Weight gain, mood changes, increased infection risk |

| Prednisolone | 3929 | 300 | ~0.08 | Similar to this compound |

| Vamorolone | 26,590 | 8070 | ~0.30 | Fewer side effects |

This data indicates that while this compound shares similar pharmacokinetic properties with other corticosteroids like prednisolone, its specific activity and side effect profile may vary based on dosage and individual patient factors.

Clinical Case Studies

Several case studies highlight the effects and potential side effects of corticosteroids like this compound:

- Corticosteroid-Induced Psychosis : A study reported instances of acute psychosis in patients administered low doses of prednisone/prednisolone. This suggests that even lower doses can lead to significant neuropsychiatric effects .

- Duchenne Muscular Dystrophy (DMD) : In a long-term study involving alternate-day corticosteroids in young DMD patients, results indicated that early treatment prolonged ambulation but raised concerns regarding growth suppression and delayed puberty .

- Scleroderma Renal Crisis (SRC) : A retrospective case-control study found a significant association between high-dose corticosteroid therapy and SRC development in systemic sclerosis patients. This highlights the need for careful dosage management when prescribing corticosteroids .

Research Findings

The following research findings provide insights into the broader implications of corticosteroid use:

- Efficacy in Inflammatory Conditions : Corticosteroids are effective in managing conditions such as pulmonary sarcoidosis and other inflammatory diseases. The ongoing PREDMETH trial aims to compare methotrexate with prednisone as first-line treatments for pulmonary sarcoidosis, emphasizing the need for evidence-based alternatives to corticosteroids due to their side effects .

- Pharmacokinetic Variability : Studies indicate variability in how different corticosteroids penetrate the central nervous system (CNS), which may influence their efficacy and side effect profiles. For instance, vamorolone shows greater CNS exposure compared to prednisolone .

Eigenschaften

IUPAC Name |

[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36O6/c1-4-5-6-22(31)32-26(21(30)15-27)12-10-19-18-8-7-16-13-17(28)9-11-24(16,2)23(18)20(29)14-25(19,26)3/h9,11,13,18-20,23,27,29H,4-8,10,12,14-15H2,1-3H3/t18-,19-,20-,23+,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOFKYYWJAOZDPB-FZNHGJLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80164876 | |

| Record name | Prednival | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15180-00-4 | |

| Record name | Prednival | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15180-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prednival [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015180004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prednival | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-valerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.647 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PREDNIVAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NJ3X78O0C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.